molecular formula C14H14N4O B2920783 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline CAS No. 62001-34-7

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline

Cat. No.: B2920783
CAS No.: 62001-34-7
M. Wt: 254.293
InChI Key: BOBQVFVCAFBBDK-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzotriazole derivatives. One common method involves the use of benzotriazole and formaldehyde in the presence of an acid catalyst to form the benzotriazolylmethyl intermediate, which is then reacted with 4-methoxyaniline under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with target molecules, leading to inhibition or modulation of their activity. This compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methylphenylamine
  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chlorophenylamine
  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-nitrophenylamine

Uniqueness

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-19-12-8-6-11(7-9-12)15-10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBQVFVCAFBBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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